molecular formula C11H10N2O3 B13657828 3-Amino-8-methoxyquinoline-2-carboxylic acid

3-Amino-8-methoxyquinoline-2-carboxylic acid

Cat. No.: B13657828
M. Wt: 218.21 g/mol
InChI Key: FNYXTGGJPIGEIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-8-methoxyquinoline-2-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family.

Preparation Methods

Chemical Reactions Analysis

3-Amino-8-methoxyquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Amino-8-methoxyquinoline-2-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-8-methoxyquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit the polymerization of β-tubulin, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it can activate caspase-3/7 proteins, which play a crucial role in the apoptotic pathway .

Comparison with Similar Compounds

3-Amino-8-methoxyquinoline-2-carboxylic acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct biological activities and synthetic versatility.

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

3-amino-8-methoxyquinoline-2-carboxylic acid

InChI

InChI=1S/C11H10N2O3/c1-16-8-4-2-3-6-5-7(12)10(11(14)15)13-9(6)8/h2-5H,12H2,1H3,(H,14,15)

InChI Key

FNYXTGGJPIGEIT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=CC(=C(N=C21)C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.